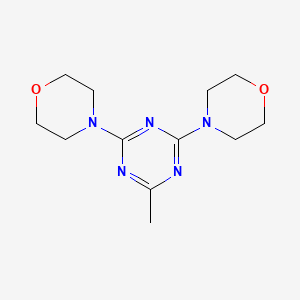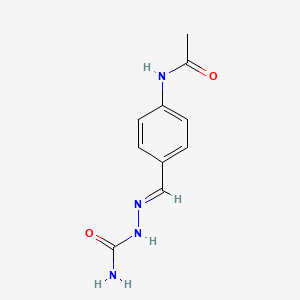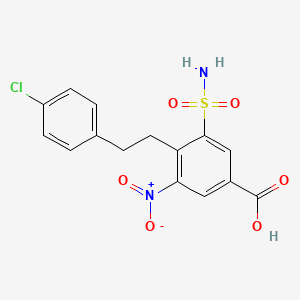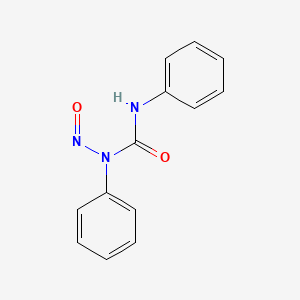
Sodium;(4-carboxylatophenyl)-chloromercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(4-carboxylatophenyl)-chloromercury, also known as sodium (4-carboxylatophenyl)mercury, is a chemical compound with the molecular formula C7H5HgNaO3. This compound is known for its unique properties and applications in various scientific fields. It is a crystalline powder that is often used in biochemical research due to its ability to interact with thiol groups in proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-carboxylatophenyl)mercury typically involves the reaction of 4-carboxyphenylboronic acid with mercuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of sodium (4-carboxylatophenyl)mercury follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (4-carboxylatophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloromercury group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized mercury species.
Reduction: Elemental mercury and other reduced mercury compounds.
Substitution: Substituted phenylmercury compounds.
Wissenschaftliche Forschungsanwendungen
Sodium (4-carboxylatophenyl)mercury has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein structures and functions due to its ability to bind to thiol groups.
Medicine: Investigated for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium (4-carboxylatophenyl)mercury involves its interaction with thiol groups in proteins. The chloromercury group forms a covalent bond with the sulfur atom in the thiol group, leading to the inhibition of protein function. This interaction is crucial in biochemical studies where the compound is used to probe protein structures and activities.
Vergleich Mit ähnlichen Verbindungen
Sodium (4-carboxylatophenyl)mercury can be compared with other similar compounds such as:
Sodium (4-hydroxyphenyl)mercury: Similar in structure but with a hydroxyl group instead of a carboxylate group.
Sodium (4-methylphenyl)mercury: Contains a methyl group instead of a carboxylate group.
Sodium (4-nitrophenyl)mercury: Contains a nitro group instead of a carboxylate group.
Uniqueness
The presence of the carboxylate group in sodium (4-carboxylatophenyl)mercury makes it unique in terms of its reactivity and binding properties. This functional group enhances its solubility in water and its ability to form stable complexes with proteins and other biomolecules.
Eigenschaften
Molekularformel |
C7H4ClHgNaO2 |
|---|---|
Molekulargewicht |
379.14 g/mol |
IUPAC-Name |
sodium;(4-carboxylatophenyl)-chloromercury |
InChI |
InChI=1S/C7H5O2.ClH.Hg.Na/c8-7(9)6-4-2-1-3-5-6;;;/h2-5H,(H,8,9);1H;;/q;;2*+1/p-2 |
InChI-Schlüssel |
ZPTOQKOHSXSLGA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])[Hg]Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)




![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)



![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

